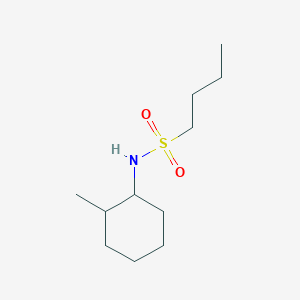![molecular formula C20H25N3O4S B5308167 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxybenzamide](/img/structure/B5308167.png)
5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxybenzamide, also known as TAK-715, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound was first synthesized in 2007 and has since been the subject of numerous scientific studies.
Mécanisme D'action
5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxybenzamide acts as a selective inhibitor of p38 MAP kinase, which is involved in the regulation of various cellular processes, including inflammation, cell differentiation, and apoptosis. By inhibiting the activity of this enzyme, this compound can reduce the production of inflammatory cytokines and prevent the activation of inflammatory cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the prevention of inflammatory cell activation, and the reduction of tissue damage caused by inflammation. In addition, this compound has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxybenzamide has several advantages for lab experiments, including its high selectivity for p38 MAP kinase, its ability to penetrate cell membranes, and its stability in biological fluids. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxybenzamide, including the development of more potent and selective inhibitors of p38 MAP kinase, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanisms of action at the molecular level. In addition, the use of this compound in combination with other drugs may enhance its therapeutic efficacy and reduce its potential side effects.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its ability to selectively inhibit p38 MAP kinase makes it a promising candidate for the treatment of inflammation, cancer, and diabetes. However, further research is needed to fully understand its mechanisms of action and to develop more potent and selective inhibitors.
Méthodes De Synthèse
The synthesis of 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxybenzamide involves several steps, including the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-(2,3-dimethylphenyl)piperazine to form the intermediate. This intermediate is then reacted with sulfonyl chloride to produce this compound.
Applications De Recherche Scientifique
5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and diabetes. Inflammation is a major contributor to many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the activity of a key enzyme called p38 MAP kinase. This enzyme is involved in the production of inflammatory cytokines, which play a crucial role in the inflammatory response.
Propriétés
IUPAC Name |
5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-14-5-4-6-18(15(14)2)22-9-11-23(12-10-22)28(25,26)16-7-8-19(27-3)17(13-16)20(21)24/h4-8,13H,9-12H2,1-3H3,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIADQYQDCCIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethyl-1-piperazinyl)-9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308089.png)
![5-{3,5-dichloro-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5308092.png)
![5-(1,3-benzodioxol-5-yl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5308093.png)

![N-[2-(2-methoxyphenoxy)-1-methylethyl]propanamide](/img/structure/B5308110.png)
![4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5308116.png)
![ethyl 1-({4-[(1-pyrrolidinylcarbonyl)amino]phenyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B5308121.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308133.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B5308140.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5308147.png)
![6-(3,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5308158.png)
![6-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5308174.png)
![3-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5308182.png)
![1-(3,4-dichlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5308192.png)